molecular formula C12H16BClO3 B1429046 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1377503-12-2

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1429046
CAS No.: 1377503-12-2
M. Wt: 254.52 g/mol
InChI Key: ABVROALGWBBEGX-UHFFFAOYSA-N
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Description

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1377503-12-2) is a boronic ester derivative featuring a phenolic hydroxyl group and a chlorine substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₆BClO₃ (MW: 254.52 g/mol), and it is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Key applications include pharmaceutical intermediates and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 5-chloro-2-hydroxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Research indicates that compounds similar to 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can act as effective anticancer agents. The boron-containing moiety has been shown to enhance the selectivity and efficacy of drugs targeting cancer cells. For instance, studies have demonstrated that phenolic compounds with boron can inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways .

Antibacterial Properties
The compound's structure suggests potential antibacterial activity. Preliminary studies indicate that phenolic compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes. This makes this compound a candidate for further exploration in developing new antibacterial agents .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymeric materials. Its boron-containing structure can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research has shown that such modifications can lead to materials with improved performance in various applications including coatings and composites .

Nanotechnology
The unique properties of this compound make it suitable for nanotechnology applications. Its ability to form stable complexes with metals allows it to be used in the synthesis of metal nanoparticles. These nanoparticles have applications in catalysis and sensing technologies .

Organic Synthesis

Cross-Coupling Reactions
This compound is particularly valuable in organic synthesis due to its role in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron moiety facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Functional Group Transformations
The hydroxyl group in this compound allows for various functional group transformations. It can serve as a versatile intermediate in the synthesis of more complex structures by undergoing reactions such as oxidation and acylation .

Summary Table of Applications

Application Area Specific Uses
Medicinal ChemistryAnticancer agents; Antibacterial properties
Materials SciencePolymer chemistry; Nanotechnology
Organic SynthesisCross-coupling reactions; Functional group transformations

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the boronate ester can participate in reversible covalent interactions with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Positional isomers differ in the chlorine substituent’s location on the aromatic ring. These variations significantly influence physical properties and reactivity:

Compound Name CAS Number Substituent Position Melting Point (°C) Similarity Score
5-Chloro-2-(tetramethyl-dioxaborolan-2-yl)phenol 1377503-12-2 5-Cl, 2-boron No data Reference
2-Chloro-6-(tetramethyl-dioxaborolan-2-yl)phenol 960388-56-1 2-Cl, 6-boron No data 0.95
3-Chloro-5-(tetramethyl-dioxaborolan-2-yl)phenol 1605331-70-1 3-Cl, 5-boron No data 0.93
3-(Tetramethyl-dioxaborolan-2-yl)phenol 214360-76-6 3-boron 96.5–98.2 N/A
4-(Tetramethyl-dioxaborolan-2-yl)phenol 269409-70-3 4-boron 112–117 N/A

Key Findings :

  • The 4-boron isomer exhibits a higher melting point (112–117°C) compared to the 3-boron analog (96.5–98.2°C), suggesting stronger intermolecular interactions in the para-substituted derivative .
  • Chlorine’s position affects electronic properties: ortho-substituted derivatives (e.g., 2-Cl) may sterically hinder cross-coupling reactions compared to para-substituted analogs .

Halogen-Substituted Derivatives

Replacing chlorine with other halogens or adding substituents alters reactivity and stability:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Notes
5-Chloro-2-(tetramethyl-dioxaborolan-2-yl)phenol 5-Cl, 2-boron 254.52 Moderate electron-withdrawing effect
2,4-Dichloro-5-(tetramethyl-dioxaborolan-2-yl)phenol 2,4-diCl, 5-boron 289.93 Enhanced electrophilicity due to dual Cl substituents
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-tetramethyl-dioxaborolane 3-Cl, 5-F, 2-OCH₃ 300.56 Fluorine increases stability and lipophilicity
2-(4-Fluorophenyl)-tetramethyl-dioxaborinane 4-F 206.04 Higher reactivity in cross-coupling due to strong electron-withdrawing F

Key Findings :

  • Fluorine substitution enhances stability and reaction rates in Suzuki couplings due to its strong electron-withdrawing nature .

Functional Group Modifications

Variations in functional groups adjacent to the boron moiety impact synthetic utility:

Compound Name Functional Group Yield (%) Application Notes
[4-Chloro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol Hydroxymethyl 90 Improved solubility in polar solvents
3-Methyl-4-(tetramethyl-dioxaborolan-2-yl)phenol Methyl N/A Steric hindrance reduces coupling efficiency
4-(Tetramethyl-dioxaborolan-2-yl)benzoic acid Carboxylic acid N/A Enables conjugation with amines via carboxylate chemistry

Key Findings :

  • Hydroxymethyl derivatives (e.g., [4-Chloro-3-...]methanol) achieve high synthetic yields (90%) and enhanced solubility, making them suitable for aqueous-phase reactions .

Key Findings :

  • Chlorinated derivatives generally pose higher health risks (e.g., H302) than non-halogenated analogs .
  • Proper handling (e.g., PPE, ventilation) is critical for chloro-substituted compounds due to respiratory hazards (H335) .

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines a chloro-substituted phenolic moiety with a boron-containing dioxaborolane group, which may confer distinctive biological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆BClO₃
  • Molecular Weight : 254.52 g/mol
  • CAS Number : 1377503-12-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Key findings include:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies indicate that similar compounds with dioxaborolane moieties exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .
    • Case Study : In vitro tests demonstrated that derivatives of this compound could inhibit cell growth in MDA-MB-231 (triple-negative breast cancer) cell lines with an IC₅₀ value indicating effective potency .
  • Antiviral Properties :
    • Research indicates that related dioxaborolane compounds are being investigated for their antiviral properties. For example, they have been evaluated for efficacy against influenza viruses and other viral infections .
    • Case Study : A derivative demonstrated significant antiviral activity in mouse models infected with influenza A virus, leading to a reduction in viral load and improved survival rates .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom's ability to form stable complexes with biomolecules plays a crucial role in its activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ Value (µM)Reference
Compound AAnticancer0.126
Compound BAntiviralNot specified
Compound CMMP InhibitionNot specified

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that related compounds exhibit low toxicity levels in animal models at high doses (up to 2000 mg/kg) . However, comprehensive toxicity studies specific to this compound are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

  • Methodological Answer : A typical synthesis involves coupling halogenated phenol derivatives with pinacol boronic esters under palladium catalysis. For example, cesium carbonate in anhydrous THF is used as a base to facilitate nucleophilic substitution or cross-coupling reactions . Optimization may require inert conditions (N₂ atmosphere) and reflux to achieve high yields.

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronate ester integration. ³¹P NMR (if modified) can analyze hydroxyl reactivity, though resolution in aliphatic regions may be limited .
  • X-ray Crystallography : Programs like SHELXL are widely used for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and boronate ester geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₅BClO₃, ~253.56 g/mol) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The boronate ester acts as a nucleophilic partner, reacting with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄). Key factors include:

  • Base Selection : K₂CO₃ or Na₂CO₃ in aqueous/organic biphasic systems.
  • Solvent : Dioxane or THF for solubility.
  • Temperature : 80–100°C for 12–24 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydroxyl group quantification using ³¹P NMR?

  • Methodological Answer : While ³¹P NMR with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enables precise phenolic hydroxyl analysis, condensed moieties (e.g., lignin-like structures) may cause overlapping signals. To mitigate:

  • Deconvolution Software : Use tools like MestReNova to separate peaks.
  • Internal Standards : Add calibrated references (e.g., triphenylphosphate) for quantification .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving sterically hindered derivatives?

  • Methodological Answer :

  • Ligand Design : Bulky ligands (e.g., SPhos or XPhos) enhance palladium’s ability to accommodate steric hindrance.
  • Microwave Irradiation : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield.
  • Precatalyst Systems : Pd(OAc)₂ with ligand pre-activation improves turnover numbers .

Q. How do electronic effects of the chloro substituent influence boronate ester reactivity?

  • Methodological Answer : The electron-withdrawing chloro group at the 5-position decreases electron density on the boronate ester, slowing transmetallation in Suzuki reactions. Compensation strategies include:

  • Higher Catalyst Loading : 5–10 mol% Pd to offset reduced reactivity.
  • Polar Solvents : DMF or DMSO enhance charge stabilization during the catalytic cycle .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Boronate esters often form solvates or amorphous solids. To improve crystallization:

  • Slow Evaporation : Use low-polarity solvents (hexane/ethyl acetate mixtures).
  • Seeding : Introduce microcrystals from analogous structures.
  • Cryogenic Techniques : Flash-freezing in liquid N₂ followed by slow warming .

Properties

IUPAC Name

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVROALGWBBEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377503-12-2
Record name 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a solution of (4-chloro-2-hydroxyphenyl)boronic acid (Preparation 15, 200 mg, 1.16 mmol) in dichloromethane (15 mL) was added pinacol (274 mg, 2.32 mmol) and the resulting solution was stirred at room temperature for 18 hours. The reaction mixture was washed with water (10 mL), dried over Na2SO4 and concentrated in vacuo to give the title compound as a pale yellow solid, 280 mg, in a 95% yield.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 127503811
CID 127503811
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
CID 127503811
CID 127503811
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
CID 127503811
CID 127503811
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
CID 127503811
CID 127503811
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
CID 127503811
CID 127503811
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
CID 127503811
CID 127503811
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

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